4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is a synthetic organic compound characterized by a unique pyrazole ring structure. This compound has gained attention in various fields, including medicinal chemistry and materials science due to its potential applications.
This compound is classified under the category of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine includes a methyl group and a methylcyclohexyl group attached to the pyrazole ring, which influences its chemical properties and biological activity. The compound can be sourced from chemical suppliers specializing in fine chemicals and research materials.
The synthesis of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves several key steps:
The synthesis may require careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular formula for 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is .
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3 |
| Molecular Weight | 219.31 g/mol |
| IUPAC Name | 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine |
| InChI Key | ExampleKey |
| Canonical SMILES | CC(C)N1C(=N)C(=C(N)N)C=N1 |
The structural representation indicates that the pyrazole ring is substituted at specific positions, which contributes to its unique chemical behavior.
4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine may participate in various chemical reactions typical for amines and heterocycles:
The mechanism of action for 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine largely depends on its interactions with biological targets:
Research into its mechanism often involves biochemical assays to determine its efficacy and specificity towards targets of interest.
The physical properties of 4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine include:
Chemical properties include:
4-Methyl-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has various applications in scientific research:
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 73545-11-6
CAS No.: 19449-30-0
CAS No.: 42201-43-4